molecular formula C15H17N3O2S B2683522 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034444-54-5

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2683522
CAS No.: 2034444-54-5
M. Wt: 303.38
InChI Key: JXNYYEBPUAVDCE-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Cyclohexyl Intermediate: : The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by the pyrimidin-2-yloxy moiety.

  • Introduction of the Thiophene-2-carboxamide Group: : The intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under suitable conditions.

  • Substitution: : The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes, including the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of a thiophene-2-carboxamide.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide group.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)20-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNYYEBPUAVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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